molecular formula C8H10N4OS B5809907 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide CAS No. 10153-17-0

2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide

Cat. No. B5809907
CAS RN: 10153-17-0
M. Wt: 210.26 g/mol
InChI Key: POQBKUUDVKIFNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminocarbonothioyl)-N-phenylhydrazinecarboxamide, also known as ACPHC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ACPHC belongs to the class of thiosemicarbazones, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide has been shown to exhibit various biochemical and physiological effects. In cancer cells, 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide has been shown to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis. In addition, 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide has been shown to exhibit antiviral activity by inhibiting the replication of the hepatitis C virus. 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide has also been shown to exhibit antimalarial activity by inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria.

Advantages and Limitations for Lab Experiments

2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide has several advantages for lab experiments, including its relatively simple synthesis method and its diverse biological activities. However, 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide also has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for research on 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide. One area of research is the development of 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide derivatives with improved solubility and selectivity for specific biological targets. Another area of research is the investigation of the mechanism of action of 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide and its derivatives. Finally, the potential applications of 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide in material science, such as the synthesis of metal nanoparticles, warrant further investigation.
In conclusion, 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide is a promising chemical compound that has shown potential applications in various fields. Its synthesis method is relatively simple, and it exhibits diverse biological activities. Further research on 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide and its derivatives is needed to fully understand its mechanism of action and to develop more selective and effective compounds for specific biological targets.

Synthesis Methods

The synthesis of 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide involves the reaction of 2-acetylpyridine with thiosemicarbazide in the presence of hydrochloric acid. The resulting product is then treated with phenylhydrazine to yield 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide. The chemical structure of 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide is shown below:

Scientific Research Applications

2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide has been shown to exhibit anticancer, antiviral, and antimalarial activities. In biochemistry, 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide has been used as a chelating agent for metal ions and as a fluorescent probe for detecting DNA. In material science, 2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide has been used as a precursor for the synthesis of metal nanoparticles.

properties

IUPAC Name

1-(carbamothioylamino)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4OS/c9-7(14)11-12-8(13)10-6-4-2-1-3-5-6/h1-5H,(H3,9,11,14)(H2,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQBKUUDVKIFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80873830
Record name 2-(Aminothioxomethyl)-N-phenylhydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(aminocarbonothioyl)-N-phenylhydrazinecarboxamide

CAS RN

10153-17-0
Record name 2-(Aminothioxomethyl)-N-phenylhydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.